2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide 2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide is a pyridinium salt, a tertiary amine and an organic iodide salt. It has a role as a fluorochrome. It contains a 2-[4-(dimethylamino)styryl]-1-methylpyridinium.
Brand Name: Vulcanchem
CAS No.: 1694-48-0
VCID: VC14538371
InChI: InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H19IN2
Molecular Weight: 366.24 g/mol

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

CAS No.: 1694-48-0

Cat. No.: VC14538371

Molecular Formula: C16H19IN2

Molecular Weight: 366.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide - 1694-48-0

Specification

CAS No. 1694-48-0
Molecular Formula C16H19IN2
Molecular Weight 366.24 g/mol
IUPAC Name N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Standard InChI InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Standard InChI Key XPOIQAIBZGSIDD-UHFFFAOYSA-M
Isomeric SMILES C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Canonical SMILES C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is C₁₆H₁₉IN₂, with a molecular weight of 366.24 g/mol. The IUPAC name is N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline; iodide, reflecting its structural components: a pyridinium ring, a styryl bridge, and a dimethylamino group. The trans configuration of the styryl group is critical for its fluorescence activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1694-48-0
Molecular FormulaC₁₆H₁₉IN₂
Molecular Weight366.24 g/mol
IUPAC NameN,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline; iodide
SMILESC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
InChI KeyXPOIQAIBZGSIDD-UHFFFAOYSA-M

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are essential for preparing stock solutions in biological assays. Its stability is influenced by light exposure and pH, necessitating storage in amber vials under inert conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 1-methyl-2-pyridinium iodide. Pyrrolidine is employed as a catalyst to facilitate the formation of the styryl bridge via a Knoevenagel condensation mechanism. The reaction proceeds under reflux in anhydrous ethanol, yielding the product as a crystalline solid after recrystallization from methanol.

Reaction Scheme:
4-(Dimethylamino)benzaldehyde + 1-methyl-2-pyridinium iodide → 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

  • Temperature: Reflux at 80°C ensures sufficient energy for condensation.

  • Catalyst Loading: 5 mol% pyrrolidine enhances reaction efficiency.

  • Solvent Choice: Anhydrous ethanol minimizes side reactions.

Industrial-scale production employs continuous flow reactors to improve reproducibility and scalability.

Fluorescence Properties and Modulation

Absorption and Emission Profiles

The compound exhibits a strong absorption maximum at 475 nm and emits fluorescence at 610 nm, characterized by a large Stokes shift (~135 nm). This property minimizes self-quenching and enables multiplexed detection in complex biological matrices.

Table 2: Fluorescence Characteristics

ParameterValue
λₐbs (max)475 nm
λₑm (max)610 nm
Stokes Shift135 nm
Quantum Yield (Φ)0.42 (in methanol)

Environmental Sensitivity

Biological Applications and Mechanisms

Cellular Uptake and Localization

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is actively transported into cells via organic cation transporters (OCTs). Studies in BeWo cells (a placental cell model) revealed a Michaelis-Menten constant (Kₘ) of 580 µM and a maximum velocity (Vₘₐₓ) of 97 nmol/mg protein/30 min. The dye preferentially localizes in mitochondria and nuclei, enabling organelle-specific imaging.

Diagnostic Assays

The compound is utilized in:

  • Membrane Potential Measurements: Its accumulation in mitochondria correlates with membrane potential changes.

  • Drug Transport Studies: As a substrate for OCTs, it screens inhibitors or enhancers of drug transporters.

  • Apoptosis Detection: Fluorescence loss indicates mitochondrial membrane depolarization during apoptosis.

Host-Guest Interactions with Cucurbituril

Complexation Dynamics

Upon binding to cucurbituril (CB ), the dye’s absorption maximum shifts from 450 nm to 469 nm, accompanied by a tenfold fluorescence increase. This interaction is driven by hydrophobic effects and hydrogen bonding, with a binding constant (Kₐ) of 2.5 × 10⁴ M⁻¹. The complexation also alters protonation equilibria, stabilizing the dye in its fluorescent form.

Comparative Advantages Over Analogous Dyes

Stability and Specificity

Compared to rhodamine 123 and JC-1, this dye demonstrates superior photostability and minimal cytotoxicity. Its asymmetric transport (apical-to-basal direction) in polarized cells provides unique insights into placental drug transfer mechanisms.

Table 3: Comparison with Common Fluorescent Dyes

DyePhotostabilityCytotoxicityOrganelle Specificity
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodideHighLowMitochondria/Nuclei
Rhodamine 123ModerateModerateMitochondria
JC-1LowHighMitochondria

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